Cas no 2159791-32-7 (2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid)

2-(1-Hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid is a specialized pyrimidine derivative featuring a hydroxyl and alkyne-functionalized side chain, offering versatile reactivity for further synthetic modifications. Its unique structure combines a pyrimidine core with a carboxylic acid group, enabling applications in medicinal chemistry and material science. The presence of both hydroxyl and alkyne moieties enhances its utility as a bifunctional intermediate for click chemistry, conjugation, or scaffold diversification. This compound is particularly valuable in the development of targeted bioactive molecules or polymer precursors due to its balanced polarity and reactivity profile. Its stability under standard conditions further supports its use in multistep synthetic routes.
2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid structure
2159791-32-7 structure
Product Name:2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid
CAS No:2159791-32-7
MF:C10H11N3O3
MW:221.212641954422
CID:6186078
PubChem ID:165524080
Update Time:2025-06-08

2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid
    • EN300-1450030
    • 2159791-32-7
    • 2-[(1-hydroxypent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid
    • Inchi: 1S/C10H11N3O3/c1-2-3-8(6-14)13-10-11-4-7(5-12-10)9(15)16/h1,4-5,8,14H,3,6H2,(H,15,16)(H,11,12,13)
    • InChI Key: UVTZCWLXZLJUQA-UHFFFAOYSA-N
    • SMILES: OCC(CC#C)NC1N=CC(C(=O)O)=CN=1

Computed Properties

  • Exact Mass: 221.08004122g/mol
  • Monoisotopic Mass: 221.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 95.3Ų

2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid Pricemore >>

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Additional information on 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid

Comprehensive Analysis of 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid (CAS No. 2159791-32-7)

2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid (CAS No. 2159791-32-7) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and hydroxypentynyl side chain, exhibits potential applications in drug discovery and biochemical studies. Its molecular structure combines a carboxylic acid functionality with an aminopyrimidine moiety, making it a versatile intermediate for synthesizing targeted therapeutics.

The growing interest in 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid is driven by its potential role in addressing modern healthcare challenges, such as antimicrobial resistance and chronic inflammatory diseases. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock new mechanisms of action for future drugs. With the rise of personalized medicine and AI-driven drug design, this compound's modular structure aligns well with computational chemistry approaches, enabling rapid optimization for specific biological targets.

From a synthetic chemistry perspective, CAS No. 2159791-32-7 represents an excellent example of click chemistry compatibility due to its alkyne functionality. This feature allows for efficient conjugation with azide-containing biomolecules, a technique widely used in bioconjugation and proteomics. The compound's hydroxyl group further enhances its solubility profile, addressing a common challenge in drug formulation and bioavailability optimization—a hot topic in pharmaceutical development forums.

Recent advancements in high-throughput screening technologies have positioned 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid as a promising scaffold for kinase inhibitors. Its pyrimidine-5-carboxylic acid segment resembles structural motifs found in several FDA-approved drugs targeting protein kinases, which are crucial in cancer therapy and metabolic disorder treatments. This connection has sparked numerous queries in scientific databases about its kinase inhibition potential and selectivity profiles.

Environmental and green chemistry considerations are increasingly important in compound development. The synthetic route for CAS No. 2159791-32-7 has been optimized to minimize hazardous byproducts, aligning with sustainable chemistry principles. This aspect resonates with the pharmaceutical industry's shift toward eco-friendly synthesis, a subject frequently searched in relation to API manufacturing processes.

Analytical characterization of 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid typically involves advanced techniques like LC-MS and NMR spectroscopy, which are standard for verifying the purity and identity of such complex molecules. The compound's stability under various pH conditions has become a point of investigation, particularly for researchers exploring its use in oral drug delivery systems—a trending topic in pharmacokinetics discussions.

In the context of intellectual property landscape, derivatives of aminopyrimidine carboxylic acids have been featured in numerous patent applications, highlighting their commercial potential. While CAS 2159791-32-7 itself may be relatively new, its structural analogs appear in claims related to immunomodulators and enzyme inhibitors, making it a compound of interest for patent analysts and R&D strategists.

The compound's potential extends to diagnostic applications, where its fluorescent properties (when properly derivatized) could serve in molecular imaging probes. This aligns with current searches about theranostic agents that combine therapeutic and diagnostic capabilities—a cutting-edge area in precision medicine research.

Quality control protocols for 2-(1-hydroxypent-4-yn-2-yl)aminopyrimidine-5-carboxylic acid emphasize rigorous HPLC purity testing and residual solvent analysis, reflecting the pharmaceutical industry's heightened focus on impurity profiling. These procedures ensure compliance with stringent regulatory standards for pharmaceutical intermediates, a concern frequently raised in quality assurance forums.

As research continues, the scientific community anticipates more publications elucidating the biological activities of CAS No. 2159791-32-7 and its derivatives. Its dual functionality as both hydrogen bond donor and acceptor suggests potential interactions with various biological targets, making it a compelling subject for molecular docking studies and virtual screening projects—topics dominating recent computational chemistry literature searches.

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